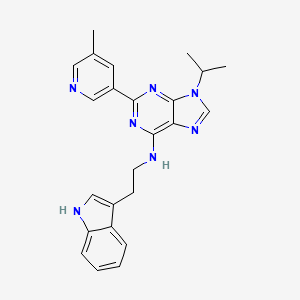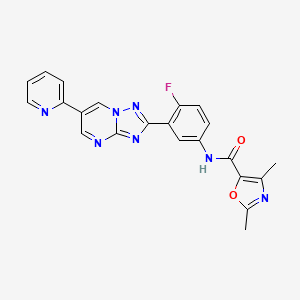![molecular formula C24H29ClN6O2 B607773 (R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride CAS No. 1549811-53-1](/img/structure/B607773.png)
(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK199 is a reversible inhibitor of PAD4 (IC50 = 200 nM) that binds to the low-calcium form of the enzyme and is selective for PAD4 over PAD1-3.2It is less potent than the related PAD4 inhibitor GSK484, which demonstrates an IC50 value of 50 nM. GSK199 can inhibit the citrullination of PAD4 target proteins and diminish the formation of neutrophil extracellular traps in mouse neutrophils.
GSK199 is a selective PAD4 inhibitor with half-maximum inhibitory concentration (IC50) values, in the absence of calcium, of 200 nM.
科学的研究の応用
Inhibition of PAD4
GSK199 is an orally active, reversible, and selective PAD4 inhibitor . PAD4, or Peptidyl Arginine Deiminase 4, is an enzyme that plays a key role in the citrullination process, which is involved in various physiological and pathological processes, including rheumatoid arthritis .
Rheumatoid Arthritis Research
GSK199 can be used for the research of rheumatoid arthritis . Rheumatoid arthritis is a chronic inflammatory disorder that can affect more than just your joints. In some people, the condition can damage a wide variety of body systems, including the skin, eyes, lungs, heart and blood vessels .
Inhibition of Citrullination
GSK199, in combination with another compound AFM-30a, can inhibit the citrullination process . Citrullination is the conversion of the amino acid arginine in a protein into the amino acid citrulline, and this process is involved in the breakage of self-tolerance in anti-CCP-positive rheumatoid arthritis .
Non-Cytotoxic Effects
Unlike other inhibitors such as BB-Cl-amidine, GSK199 and AFM-30a do not have cytotoxic effects . This suggests that these compounds may have fewer off-target effects and therefore hold greater therapeutic potential .
Combination Therapy
GSK199 can be used in combination with AFM-30a for the inhibition of PAD activity associated with PBMCs . PBMCs, or peripheral blood mononuclear cells, are critical components of the immune system and play a key role in the body’s response to foreign substances .
Bioanalytical Applications
GSK199 can be used in bioanalytical applications such as liquid chromatography-tandem mass spectrometric (LC-MS/MS) assays . These assays are used for the quantitative determination of drugs and their metabolites in biological samples .
作用機序
Target of Action
GSK199, also known as ®-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, is a selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4) . PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline in the presence of calcium ions . This enzyme has been strongly implicated in the pathogenesis of autoimmune, cardiovascular, and oncological diseases .
Mode of Action
GSK199 interacts with PAD4 by binding to the low-calcium form of the enzyme . This interaction induces a newly observed β-hairpin structure for these residues that allowed the hydrophobic residues Phe634 and Val643 to pack over the central part of the enzyme . This binding mechanism is unique and accounts for both its potency and selectivity .
Biochemical Pathways
The primary biochemical pathway affected by GSK199 is the citrullination process, catalyzed by PAD4 . Citrullination of arginine residues affects numerous physiological and pathological processes . In diseases like rheumatoid arthritis, autoantibodies against citrullinated joint proteins manifest years before symptoms, whereas antibodies against PAD4 occur during advanced disease . PAD4 is also linked to diseases characterized by aberrant levels of neutrophil extracellular traps (NETs) .
Result of Action
The administration of GSK199 leads to significant effects on diseases like arthritis, assessed both by global clinical disease activity and by histological analyses of synovial inflammation, pannus formation, and damage to cartilage and bone . It also inhibits total intracellular citrullination and citrullination of histone H3 in PBMCs .
Action Environment
Environmental factors such as stress, bacterial endotoxins, the fungal cell wall component zymosan, and protozoans can trigger PAD4 activation . In addition, proinflammatory cytokines (TNF-α), chemokines (IL-8), elevated intracellular Ca2+ level, and ROS like superoxide ion and H2O2 promote the expression of PAD4 . These factors could potentially influence the action, efficacy, and stability of GSK199.
特性
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2.ClH/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29;/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3;1H/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGMIOKDGHBYQE-UNTBIKODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCC[C@H](C5)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid](/img/structure/B607692.png)
![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B607694.png)
![3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B607696.png)
![N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide](/img/structure/B607699.png)
![(S)-1-(3-methoxy-6-(6-(6-methylpyrazin-2-yl)-1H-pyrazolo[4,3-c]pyridin-1-yl)pyridin-2-yl)piperidin-3-amine](/img/structure/B607700.png)
![N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide](/img/structure/B607701.png)
![2-amino-1-(3-((4-chlorophenyl)amino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B607702.png)



![N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide](/img/structure/B607707.png)

![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)
